2-(Iminophenylmethyl)phenol
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Overview
Description
2-(alpha-Iminobenzyl)phenol is an organic compound that features both phenolic and imine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(alpha-Iminobenzyl)phenol typically involves the condensation reaction between benzaldehyde and 2-aminophenol. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows: [ \text{Benzaldehyde} + \text{2-Aminophenol} \rightarrow \text{2-(alpha-Iminobenzyl)phenol} ]
Industrial Production Methods: While specific industrial production methods for 2-(alpha-Iminobenzyl)phenol are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: 2-(alpha-Iminobenzyl)phenol can undergo oxidation reactions to form quinones.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitration with nitric acid, sulfonation with sulfuric acid, and halogenation with halogens like chlorine or bromine.
Major Products:
Oxidation: Quinones.
Reduction: Corresponding amines.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-(alpha-Iminobenzyl)phenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(alpha-Iminobenzyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, while the imine group can act as a nucleophile or electrophile in different reactions. These interactions can affect cellular pathways and enzyme activities, leading to its observed biological effects.
Comparison with Similar Compounds
Phenol: A simpler compound with only a hydroxyl group attached to a benzene ring.
Benzaldehyde: Contains an aldehyde group attached to a benzene ring.
2-Aminophenol: Contains both an amino and a hydroxyl group attached to a benzene ring.
Uniqueness: 2-(alpha-Iminobenzyl)phenol is unique due to the presence of both phenolic and imine functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Properties
CAS No. |
54758-71-3 |
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Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-(benzenecarboximidoyl)phenol |
InChI |
InChI=1S/C13H11NO/c14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)15/h1-9,14-15H |
InChI Key |
DOUQQEKNGVJESK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=N)C2=CC=CC=C2O |
Origin of Product |
United States |
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